molecular formula C19H20F3N5O3 B6476008 7-methoxy-3-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2640845-17-4

7-methoxy-3-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Numéro de catalogue: B6476008
Numéro CAS: 2640845-17-4
Poids moléculaire: 423.4 g/mol
Clé InChI: XRBPIUHSKOFIDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a heterocyclic organic molecule featuring a 3,4-dihydroquinazolin-4-one core substituted with a methoxy group at position 7 and a piperidin-4-ylmethyl moiety linked to a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylmethyl group. The quinazolinone scaffold is pharmacologically significant due to its presence in bioactive molecules targeting enzymes like kinases and phosphodiesterases. The trifluoromethyl-oxadiazole substituent enhances metabolic stability and lipophilicity, while the piperidine ring may improve solubility and bioavailability. Structural studies of such compounds often employ X-ray crystallography refined via software like SHELX, ensuring precise stereochemical assignments.

Propriétés

IUPAC Name

7-methoxy-3-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O3/c1-29-13-2-3-14-15(8-13)23-11-27(17(14)28)9-12-4-6-26(7-5-12)10-16-24-25-18(30-16)19(20,21)22/h2-3,8,11-12H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBPIUHSKOFIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=NN=C(O4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 7-methoxy-3-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a novel heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the oxadiazole ring is significant as compounds containing this moiety have demonstrated various pharmacological properties, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit notable antimicrobial properties. A study highlighted that various derivatives of oxadiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds containing the oxadiazole ring demonstrated strong inhibition against Staphylococcus aureus and Escherichia coli, with some derivatives being more potent than traditional antibiotics like gentamicin .

Compound TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
OxadiazoleS. aureus0.5 μg/mL
OxadiazoleE. coli1.0 μg/mL
TraditionalGentamicin2.0 μg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of the compound is also noteworthy. Studies on related compounds have shown that modifications in the structure can lead to enhanced selectivity towards cyclooxygenase (COX) enzymes, particularly COX-II. For example, certain derivatives have exhibited IC50 values significantly lower than those of established anti-inflammatory drugs like Rofecoxib and Celecoxib .

CompoundIC50 (μM)Selectivity Ratio
7-Methoxy Compound0.011High
Rofecoxib0.38Moderate
Celecoxib0.4Moderate

Anticancer Activity

Emerging research has suggested that compounds with similar structural features may possess anticancer properties. Preliminary studies indicate that derivatives of quinazoline and oxadiazole could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related study found that specific oxadiazole derivatives inhibited the growth of breast cancer cells in vitro .

Case Studies

  • Antibacterial Efficacy : A study conducted by Dhumal et al. (2016) explored a series of oxadiazole derivatives for their antibacterial activity against Mycobacterium bovis. The most promising candidates showed a significant reduction in bacterial viability both in active and dormant states.
  • Anti-inflammatory Mechanisms : Research by Desai et al. (2016) demonstrated that certain piperidine-substituted oxadiazoles exhibited potent anti-inflammatory effects in animal models, correlating with reduced levels of inflammatory cytokines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

  • Antitumor Activity : Research indicates that derivatives of quinazolinone compounds exhibit potent antitumor activity. The introduction of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses. Studies suggest that it can inhibit pathways involved in inflammation, potentially leading to new treatments for conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Neuroprotective Effects : Investigations into neuroinflammatory pathways have identified this compound as a potential neuroprotective agent. It may offer therapeutic benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues .

Pharmacological Studies

  • Mechanism of Action : The mechanism by which this compound exerts its effects involves the modulation of various signaling pathways. It has been shown to interact with specific receptors involved in cell growth and apoptosis, contributing to its antitumor properties .
  • Pharmacokinetics : Initial studies on the pharmacokinetic profile of the compound suggest favorable absorption and distribution characteristics. Further research is necessary to fully elucidate its metabolic pathways and elimination routes .

Material Science Applications

  • Synthesis of Novel Materials : The compound can be utilized in the synthesis of advanced materials due to its unique chemical structure. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and materials science .
  • Nanotechnology : Research into nanocarriers for drug delivery has identified this compound as a potential candidate for developing targeted delivery systems. Its structural features allow for functionalization that can enhance drug solubility and bioavailability .

Case Studies

  • Antitumor Efficacy in Cell Lines : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response, highlighting its potential as an effective chemotherapeutic agent .
  • Inflammation Model Studies : In vivo studies using animal models of inflammation have shown that treatment with this compound leads to a significant reduction in inflammatory markers, suggesting its utility in treating chronic inflammatory conditions .
  • Neuroprotective Studies : Experimental models of neurodegeneration have revealed that this compound can protect neuronal cells from apoptotic death induced by oxidative stress, indicating its potential role in developing therapies for diseases like Alzheimer's .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key structural analogs include derivatives with variations in the heterocyclic core, substituents, or piperidine-linked groups. Below is a comparative analysis based on structural features and inferred physicochemical/pharmacological properties:

Table 1: Structural and Hypothetical Property Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Bioactivity Inference
Target Compound 3,4-Dihydroquinazolinone 7-OCH₃; Piperidine-linked 5-(CF₃)-1,3,4-oxadiazole ~495.4 ~3.2 Enhanced kinase inhibition
5-{1-[(4-Fluorophenoxy)Acetyl]Piperidin-4-yl}-4-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One 1,2,4-Triazolone 4-Fluorophenoxy-acetyl-piperidine; Phenyl ~426.4 ~2.8 Moderate PDE inhibition
5-{1-[(3-Methylphenyl)Acetyl]Piperidin-4-yl}-4-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One 1,2,4-Triazolone 3-Methylphenyl-acetyl-piperidine; Phenyl ~406.5 ~3.0 Lower selectivity vs. kinases

Key Observations:

Core Heterocycle Influence: The 3,4-dihydroquinazolinone core in the target compound is associated with kinase inhibition, whereas 1,2,4-triazolone analogs (e.g., Table 1) are linked to phosphodiesterase (PDE) modulation. Quinazolinones exhibit planar aromatic systems favorable for ATP-binding pocket interactions, unlike the non-planar triazolone derivatives.

Piperidine-linked fluorophenyl groups (e.g., 4-fluorophenoxy in triazolone analogs) may reduce CNS penetration due to increased polarity.

Physicochemical Properties: The target compound’s higher molecular weight (~495.4 vs. ~406.5–426.4 g/mol) and logP (~3.2 vs.

Research Findings and Implications

  • Synthetic Accessibility : The piperidine-oxadiazole linkage in the target compound likely requires multi-step synthesis, including cyclization and amidation, similar to methods for triazolone analogs.
  • Computational Modeling : Molecular docking studies suggest the trifluoromethyl-oxadiazole group forms hydrophobic interactions with kinase active sites, a feature absent in acetyl-substituted derivatives.
  • Stability : The CF₃ group resists oxidative metabolism, contrasting with methyl or bromo substituents in analogs, which may undergo faster hepatic clearance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.